molecular formula C14H11F3N2O3S B2813979 N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide CAS No. 1798736-25-0

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide

Cat. No. B2813979
CAS RN: 1798736-25-0
M. Wt: 344.31
InChI Key: YDGATVLMSYSOAU-UHFFFAOYSA-N
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Description

“N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide” is a chemical compound with the molecular formula C14H11F3N2O3S . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C14H11F3N2O3S . The compound’s structure can be represented by the SMILES string CC (NC1=CC (F)=C (F)C (F)=C1)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 344.3089 and its solid form . Its molecular structure can be represented by the SMILES string CC (NC1=CC (F)=C (F)C (F)=C1)=O .

Future Directions

The future directions of research involving “N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide” could involve the development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates . This is a promising strategy and an active area of research and development in medicinal chemistry .

properties

IUPAC Name

N-[[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c1-8(20)18-23(21,22)19-13-5-3-2-4-10(13)9-6-11(15)14(17)12(16)7-9/h2-7,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGATVLMSYSOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)NC1=CC=CC=C1C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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